molecular formula C7H8N4 B1505117 Imidazo[1,2-a]pyrazin-2-ylmethanamine CAS No. 1019030-08-0

Imidazo[1,2-a]pyrazin-2-ylmethanamine

Cat. No.: B1505117
CAS No.: 1019030-08-0
M. Wt: 148.17 g/mol
InChI Key: AHZNAUDIACSCFO-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazin-2-ylmethanamine is a chemical compound that acts as a versatile scaffold in organic synthesis and drug development . It has a molecular weight of 221.09 .


Synthesis Analysis

This compound has been synthesized through various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, and more . An efficient iodine-catalyzed method for synthesizing imidazo[1,2-a]pyrazines and imidazo[1,2-a]pyridines via one-pot three-component condensations has also been reported .


Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C7H8N4.2ClH/c8-3-6-5-11-2-1-9-4-7(11)10-6;;/h1-2,4-5H,3,8H2;2*1H .


Chemical Reactions Analysis

This compound has been functionalized through various radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The product, generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine, undergoes [4 + 1] cycloaddition with tert-butyl isocyanide, affording the corresponding imidazopyrazine and imidazopyridine derivatives .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the retrieved sources.

Future Directions

Imidazo[1,2-a]pyrazin-2-ylmethanamine has been receiving significant attention in the synthetic chemistry community due to its wide range of applications in medicinal chemistry . The scientific community is expected to bring about future developments based on the pattern and position of the substitution .

Properties

IUPAC Name

imidazo[1,2-a]pyrazin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-3-6-5-11-2-1-9-4-7(11)10-6/h1-2,4-5H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZNAUDIACSCFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90701392
Record name 1-(Imidazo[1,2-a]pyrazin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90701392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019030-08-0
Record name 1-(Imidazo[1,2-a]pyrazin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90701392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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